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Compound of Interest

Compound Name: 3-(4-Methylphenoxy)propylamine

Cat. No.: B1306395 Get Quote

This guide provides an in-depth technical analysis of the expected spectroscopic data for 3-(4-
Methylphenoxy)propylamine, a compound of interest in materials science and

pharmaceutical development. As experimental spectra for this specific molecule are not readily

available in public databases, this document serves as a predictive guide for researchers,

scientists, and drug development professionals. By leveraging established principles of nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), and drawing upon

data from analogous structures, we will outline the expected spectral characteristics and

provide robust protocols for their acquisition and interpretation.

Molecular Structure and Spectroscopic Overview
3-(4-Methylphenoxy)propylamine possesses a unique combination of functional groups—a

primary amine, an ether linkage, and a para-substituted aromatic ring—that give rise to a

distinct spectroscopic fingerprint. Understanding this structure is paramount to interpreting its

spectra.

Caption: Molecular structure of 3-(4-Methylphenoxy)propylamine with key proton

environments labeled for NMR analysis.

The following sections will detail the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS

analyses, providing a comprehensive spectroscopic profile of the target molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic

molecules in solution. For 3-(4-Methylphenoxy)propylamine, both ¹H and ¹³C NMR will

provide invaluable information about its carbon-hydrogen framework.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for each unique proton

environment. The predicted chemical shifts (δ) in parts per million (ppm), splitting patterns, and

integrations are summarized below. These predictions are based on the analysis of similar

structures and established chemical shift tables.[1]
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Label Protons
Predicted δ
(ppm)

Multiplicity Integration Rationale

a -CH₂-NH₂ ~ 2.8 - 3.0 Triplet 2H

Adjacent to

an electron-

withdrawing

amine group.

b
-CH₂-CH₂-

CH₂-
~ 1.9 - 2.1 Quintet 2H

Methylene

group flanked

by two other

methylene

groups.

c -O-CH₂- ~ 4.0 - 4.2 Triplet 2H

Adjacent to

an

electronegati

ve oxygen

atom.

d Ar-H ~ 6.8 - 7.0 Doublet 2H

Aromatic

protons ortho

to the ether

linkage.

e Ar-H ~ 7.0 - 7.2 Doublet 2H

Aromatic

protons meta

to the ether

linkage.

f -NH₂ ~ 1.5 - 2.5 Broad Singlet 2H

Protons on

nitrogen often

exhibit broad

signals and

may

exchange

with trace

water in the

solvent.
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g Ar-CH₃ ~ 2.3 Singlet 3H

Methyl group

attached to

the aromatic

ring.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Based on its structure, we anticipate 8 distinct signals.

Carbon Environment Predicted δ (ppm) Rationale

-CH₂-NH₂ ~ 40 - 45
Aliphatic carbon attached to a

nitrogen atom.

-CH₂-CH₂-CH₂- ~ 28 - 32
Aliphatic carbon in the middle

of the propyl chain.

-O-CH₂- ~ 65 - 70
Aliphatic carbon attached to an

oxygen atom.

Ar-C (ipso to -OCH₂) ~ 155 - 160
Aromatic carbon directly

attached to the ether oxygen.

Ar-C (ortho to -OCH₂) ~ 114 - 118

Aromatic carbons shielded by

the electron-donating ether

group.

Ar-C (meta to -OCH₂) ~ 128 - 132 Aromatic carbons.

Ar-C (para to -OCH₂) ~ 130 - 135
Aromatic carbon bearing the

methyl group.

Ar-CH₃ ~ 20 - 25
Methyl carbon attached to the

aromatic ring.

Experimental Protocol for NMR Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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Sample Preparation:

Weigh approximately 5-10 mg of 3-(4-Methylphenoxy)propylamine.

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl

sulfoxide (DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

¹H NMR: Acquire data using a standard pulse program. Typical parameters include a 30-

degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR: Acquire data using a proton-decoupled pulse program. Due to the lower natural

abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation

delay may be necessary.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale to the TMS signal.

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of 3-(4-Methylphenoxy)propylamine is expected to show

characteristic absorption bands for the N-H, C-H, C-O, and C=C bonds.[2]
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Wavenumber
(cm⁻¹)

Vibration Intensity Rationale

3400 - 3250
N-H stretch (primary

amine)
Medium, two bands

Characteristic of a

primary amine.

3100 - 3000 C-H stretch (aromatic) Medium to weak Aromatic C-H bonds.

2960 - 2850 C-H stretch (aliphatic) Strong

Aliphatic C-H bonds in

the propyl and methyl

groups.

1600 - 1475
C=C stretch

(aromatic)
Medium

Aromatic ring skeletal

vibrations.

1250 - 1200
C-O stretch (aryl

ether)
Strong

Asymmetric C-O-C

stretch.

1050 - 1000
C-O stretch (alkyl

ether)
Strong

Symmetric C-O-C

stretch.

850 - 800
C-H bend (para-

disubstituted)
Strong

Out-of-plane bending

for a 1,4-disubstituted

aromatic ring.

Experimental Protocol for IR Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the neat liquid or solid sample directly onto the crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.
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Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-

noise ratio.

The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum (Electron Ionization - EI)
Molecular Ion (M⁺): The molecular weight of 3-(4-Methylphenoxy)propylamine (C₁₀H₁₅NO)

is 165.23 g/mol . Therefore, the molecular ion peak is expected at m/z = 165.

Key Fragmentation Pathways:

Alpha-cleavage: The most common fragmentation for amines is cleavage of the C-C bond

adjacent to the nitrogen atom. This would result in a base peak at m/z = 30 ([CH₂=NH₂]⁺).

[3]

Loss of the propylamine side chain: Cleavage of the ether bond could lead to a fragment

corresponding to the p-cresol radical cation at m/z = 108.

Benzylic cleavage: Cleavage of the bond between the oxygen and the propyl chain would

result in a phenoxy radical and a propylamine cation, with a fragment at m/z = 58

([CH₂(CH₂)₂NH₂]⁺).

Experimental Protocol for Mass Spectrometry
Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled

with a gas chromatograph (GC-MS).

Sample Preparation:

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or

dichloromethane).
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Data Acquisition (GC-MS):

Inject a small volume (e.g., 1 µL) of the solution into the GC.

The compound will be separated from the solvent and any impurities on the GC column and

then introduced into the mass spectrometer.

The molecules are ionized by a high-energy electron beam (typically 70 eV).

The resulting ions are separated by their mass-to-charge ratio and detected.

Overall Workflow for Spectroscopic
Characterization
The comprehensive characterization of 3-(4-Methylphenoxy)propylamine should follow a

logical workflow to ensure all necessary data is collected and interpreted correctly.

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Confirmation

Synthesize & Purify
3-(4-Methylphenoxy)propylamine

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy

Mass Spectrometry

Correlate Spectroscopic Data Confirm Molecular Structure

Click to download full resolution via product page

Caption: A streamlined workflow for the synthesis and spectroscopic confirmation of 3-(4-
Methylphenoxy)propylamine.

Conclusion
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This technical guide provides a comprehensive, albeit predictive, spectroscopic

characterization of 3-(4-Methylphenoxy)propylamine. By understanding the expected NMR,

IR, and MS data, and by following the detailed experimental protocols, researchers can

confidently acquire and interpret the necessary data to confirm the synthesis and purity of this

compound. The correlation of data from these orthogonal techniques provides a self-validating

system for structural elucidation, ensuring the scientific integrity of any subsequent research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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